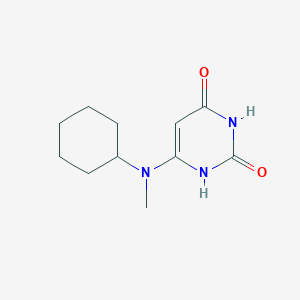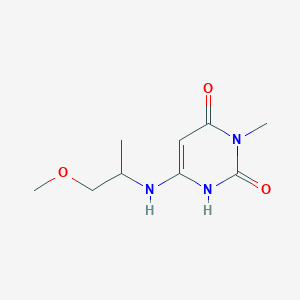
1-(6-Chloro-pyrimidin-4-yl)-3-propyl-pipéridin-4-ol
Vue d'ensemble
Description
The compound “1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of these rings suggests that this compound might have biological activity, as both pyrimidines and piperidines are found in many biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, followed by the formation of the piperidine ring . The exact methods would depend on the specific starting materials and the desired substitution pattern on the rings.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the pyrimidine and piperidine rings would give the molecule a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The presence of the pyrimidine and piperidine rings suggests that it might undergo reactions typical of these types of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrimidine and piperidine rings might affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Chimie médicinale: Synthèse d'agents thérapeutiques potentiels
Le composé 1-(6-Chloro-pyrimidin-4-yl)-3-propyl-pipéridin-4-ol a suscité un intérêt en chimie médicinale en raison de son cadre structurel, qui est propice à la liaison avec diverses cibles biologiques. Son groupement chloropyrimidinyle peut potentiellement interagir avec des enzymes ou des récepteurs, ce qui en fait un échafaudage précieux pour développer de nouveaux agents thérapeutiques .
Agriculture: Développement d'agrochimiques
En agriculture, ce composé pourrait être étudié pour le développement de nouveaux agrochimiques. La présence d'un groupe chloropyrimidine suggère qu'il peut servir de précurseur pour synthétiser des composés aux propriétés herbicides ou fongicides, contribuant ainsi aux stratégies de protection des cultures .
Science des matériaux: Intermédiaire de synthèse organique
La nature polyvalente du This compound en fait un candidat pour une utilisation comme intermédiaire dans la synthèse de matériaux avancés. Sa structure moléculaire pourrait être utilisée pour créer des polymères ou des revêtements présentant des propriétés spécifiques souhaitées .
Sciences de l'environnement: Étalon analytique pour la détection de polluants
La signature chimique unique de ce composé lui permet d'être utilisé comme étalon analytique en sciences de l'environnement. Il pourrait aider à la détection et à la quantification de composés apparentés dans des échantillons environnementaux, permettant ainsi de surveiller les niveaux de pollution .
Biochimie: Études d'inhibition enzymatique
En biochimie, le composé pourrait être utilisé pour étudier l'inhibition enzymatique, compte tenu de sa capacité à se lier aux sites actifs. Cela peut fournir des informations sur les mécanismes enzymatiques et aider à la conception d'inhibiteurs à des fins thérapeutiques .
Pharmacologie: Modulation pharmacocinétique
Les attributs structurels du This compound suggèrent son utilité en pharmacologie pour la modulation des profils pharmacocinétiques des médicaments. Il pourrait être modifié pour altérer les propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) des produits pharmaceutiques .
Mécanisme D'action
Target of Action
Similar compounds such as pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol on different cell types and cellular processes are noteworthy. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in significant alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have provided insights into these temporal effects .
Dosage Effects in Animal Models
The effects of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is essential for optimizing its use in research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8-15-12/h6,8-10,17H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGAGAZFSXTCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


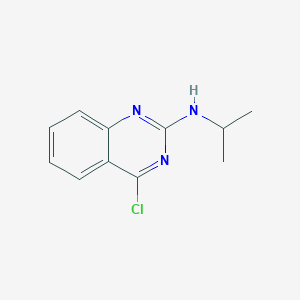
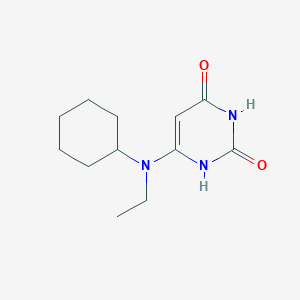
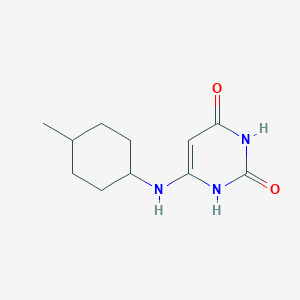
![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)
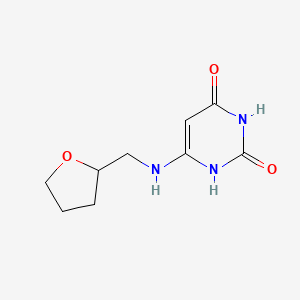
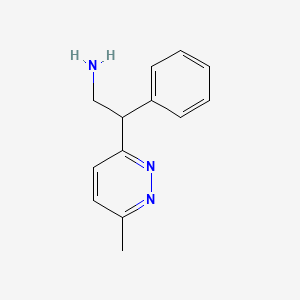

![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)
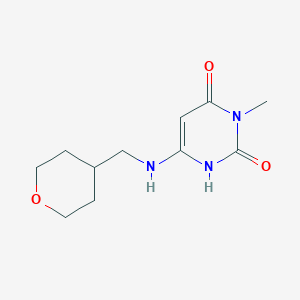
![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)
![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)

